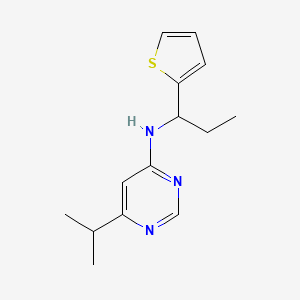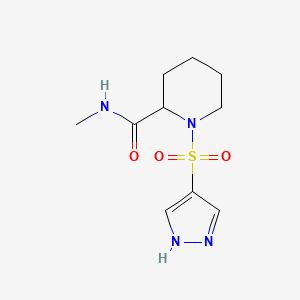![molecular formula C13H17BrN2O3 B7559802 4-[[2-(3-Bromoanilino)-2-oxoethyl]-methylamino]butanoic acid](/img/structure/B7559802.png)
4-[[2-(3-Bromoanilino)-2-oxoethyl]-methylamino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[2-(3-Bromoanilino)-2-oxoethyl]-methylamino]butanoic acid is a chemical compound that belongs to the class of amino acids. It is also known as Boc-L-3-bromo-tyrosine-O-methyl ester. This compound has gained attention in the scientific community due to its potential applications in various fields such as drug discovery, medicinal chemistry, and biochemistry.
作用機序
The mechanism of action of 4-[[2-(3-Bromoanilino)-2-oxoethyl]-methylamino]butanoic acid is not well understood. However, it is believed to inhibit the activity of tyrosine kinases by binding to the ATP-binding site of the enzyme. This results in the inhibition of downstream signaling pathways and the suppression of cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects in various studies. In a study conducted on breast cancer cells, it was found to inhibit the growth and proliferation of cancer cells by targeting the tyrosine kinase activity. In another study, it was found to inhibit the activity of platelet-derived growth factor receptor (PDGFR) and vascular endothelial growth factor receptor (VEGFR), which are involved in angiogenesis and tumor growth.
実験室実験の利点と制限
The advantages of using 4-[[2-(3-Bromoanilino)-2-oxoethyl]-methylamino]butanoic acid in lab experiments include its high purity, stability, and specificity towards tyrosine kinases. However, its limitations include its relatively high cost and limited availability.
将来の方向性
There are several future directions for the research on 4-[[2-(3-Bromoanilino)-2-oxoethyl]-methylamino]butanoic acid. One direction is the development of new tyrosine kinase inhibitors using this compound as a lead compound. Another direction is the study of the structure and function of proteins that contain tyrosine residues using this compound as a probe. Additionally, the potential applications of this compound in other fields such as material science and nanotechnology can also be explored.
合成法
The synthesis of 4-[[2-(3-Bromoanilino)-2-oxoethyl]-methylamino]butanoic acid involves several steps. The first step is the protection of the carboxyl group of L-tyrosine with a Boc (tert-butyloxycarbonyl) group. The second step involves the bromination of the aniline group with N-bromosuccinimide (NBS) to obtain 3-bromoaniline. The third step is the coupling of Boc-L-tyrosine with 3-bromoaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents. The final step is the deprotection of the Boc group using trifluoroacetic acid (TFA) to obtain this compound.
科学的研究の応用
4-[[2-(3-Bromoanilino)-2-oxoethyl]-methylamino]butanoic acid has potential applications in various fields of scientific research. In medicinal chemistry, it can be used as a building block for the synthesis of novel tyrosine kinase inhibitors. Tyrosine kinases are enzymes that play a crucial role in cell signaling pathways and are involved in the development of various diseases such as cancer. In biochemistry, it can be used as a probe to study the structure and function of proteins that contain tyrosine residues. In drug discovery, it can be used as a lead compound for the development of new drugs that target tyrosine kinases.
特性
IUPAC Name |
4-[[2-(3-bromoanilino)-2-oxoethyl]-methylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3/c1-16(7-3-6-13(18)19)9-12(17)15-11-5-2-4-10(14)8-11/h2,4-5,8H,3,6-7,9H2,1H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZRHWNHEQTSBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)CC(=O)NC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7559722.png)




![N-[(3-hydroxyphenyl)methyl]-N-methyl-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7559751.png)

![[1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B7559763.png)
![Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl-](/img/structure/B7559768.png)

![4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide](/img/structure/B7559779.png)
![2-[2-(3-Bromophenoxy)ethylsulfinyl]propanoic acid](/img/structure/B7559788.png)
![4-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]butanoic acid](/img/structure/B7559795.png)
